2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

Vue d'ensemble

Description

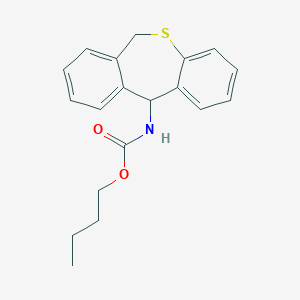

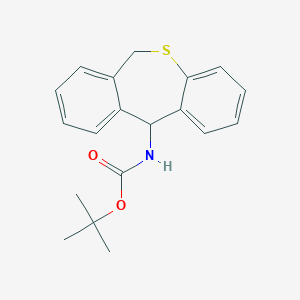

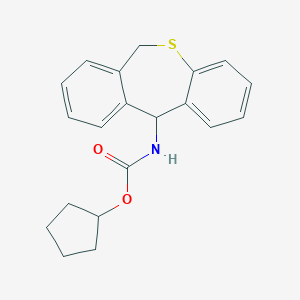

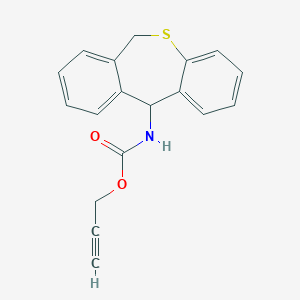

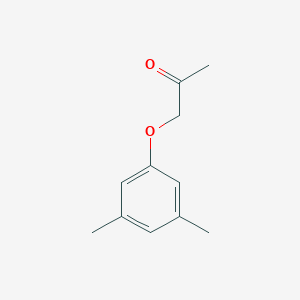

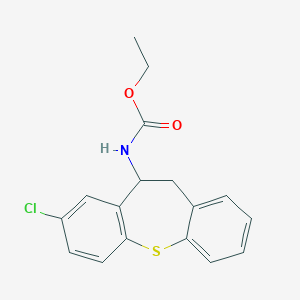

“2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” is a chemical compound with the linear formula C10H12OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of multicyclic molecules containing the 2,3,4,5-tetrahydro-1-benzothiepin system has been described in various studies . A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine by reductive ring expansion of 4-chromanone and 4-thiochromanone oximes has been proposed .Molecular Structure Analysis

The molecular structure of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” is represented by the linear formula C10H12OS . The molecular weight of the compound is 180.271 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol” are not well-documented. The compound has a molecular weight of 180.271 .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “2,3,4,5-Tetrahydro-1-benzothiepin-5-ol”, organized into distinct sections for each application:

Anti-Implantation Activity

This compound has been synthesized as novel antiimplantation agents and evaluated for their activity in mature female Sprague-Dawley rats. This suggests potential applications in reproductive health and contraceptive research .

Antitumor Activity

A series of derivatives were designed and synthesized with alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs. This indicates its use in cancer research and drug development .

Central Nervous System Activity

Pharmacological studies have shown that some compounds in the 1-benzothiepin series exhibit activity on the central nervous system in mice, pointing towards potential neurological applications .

Opioid Analgesic Research

Although found to be inactive as an opioid analgesic and relatively toxic to mice, this compound’s initial research in this field could lead to further modifications and studies related to pain management .

Chemical Properties and Uses

The compound’s chemical properties, such as its linear formula (C10H12OS), are essential for its application in various chemical syntheses and pharmaceutical formulations .

Safety Data Sheet Information

The compound’s safety data sheet provides detailed information on handling, storage, exposure controls, and personal protection, which is crucial for its safe use in laboratory settings .

Safety And Hazards

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFZCUFUJCWFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2SC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323404 | |

| Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol | |

CAS RN |

20500-27-0 | |

| Record name | NSC403935 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)